4-Methyl-2,3-dihydro-1H-inden-2-ol

Description

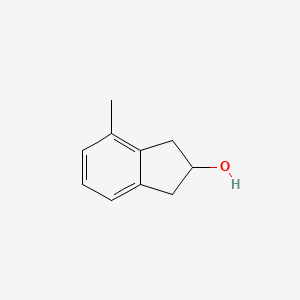

4-Methyl-2,3-dihydro-1H-inden-2-ol (CAS RN: 67864-03-3) is a bicyclic organic compound with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. It features a hydroxyl group at the 2-position and a methyl substituent at the 4-position of the indene ring system (Figure 1). This compound is primarily utilized in research settings for synthetic chemistry and pharmaceutical intermediate development . Its structure renders it a valuable scaffold for studying stereochemical and substituent effects in related indene derivatives.

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-methyl-2,3-dihydro-1H-inden-2-ol |

InChI |

InChI=1S/C10H12O/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4,9,11H,5-6H2,1H3 |

InChI Key |

BYISOLFADWLGOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(CC2=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dihydro-1H-inden-2-ol typically involves the reduction of 4-Methyl-2,3-dihydro-1H-inden-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-Methyl-2,3-dihydro-1H-inden-2-one using a palladium or platinum catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 4-Methyl-2,3-dihydro-1H-inden-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can lead to the formation of 4-Methyl-2,3-dihydro-1H-indene.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-Methyl-2,3-dihydro-1H-inden-2-yl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 4-Methyl-2,3-dihydro-1H-inden-2-one.

Reduction: 4-Methyl-2,3-dihydro-1H-indene.

Substitution: 4-Methyl-2,3-dihydro-1H-inden-2-yl chloride.

Scientific Research Applications

4-Methyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

(CAS RN: 91969-55-0)

- Molecular Formula : C₁₁H₁₄O

- Molecular Weight : 162.23 g/mol

- Key Differences : Two methyl groups at the 1,1-positions and a hydroxyl group at the 4-position.

- The shifted hydroxyl position alters hydrogen-bonding interactions and solubility .

1-Methylindan-4-ol (CAS RN: 20294-29-5)

- Molecular Formula : C₁₀H₁₂O

- Molecular Weight : 148.20 g/mol

- Key Differences : Hydroxyl group at the 4-position and methyl group at the 1-position.

- Implications : Positional isomerism affects dipole moments and boiling points. The 4-hydroxyl group may enhance acidity compared to the 2-hydroxyl derivative due to resonance stabilization differences .

Functional Group Variations

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol

- Molecular Formula: C₉H₁₁NO

- Molecular Weight : 149.19 g/mol

- Key Differences: Replacement of the hydroxyl group with an amino group.

- Implications: The amino group introduces basicity, enabling participation in Schiff base formation or coordination chemistry. This compound is used in asymmetric synthesis of GPR40 agonists .

4-Chloro-2-methyl-2,3-dihydroinden-1-one (CAS RN: 245653-50-3)

- Molecular Formula : C₁₀H₉ClO

- Molecular Weight : 180.63 g/mol

- Key Differences : Ketone group at the 1-position and chlorine at the 4-position.

- Implications : The ketone enhances electrophilicity, enabling nucleophilic additions. The chlorine substituent increases molecular polarity and influences toxicity profiles .

Diastereomeric Derivatives: (1R,2S,3S)- and (1R,3R)-1,3-Dimethyl-2,3-dihydro-1H-inden-2-ol

- Synthesis: Prepared from 2-indanol via iron-catalyzed β-C(sp³)-methylation, yielding a 71:29 diastereomeric ratio (dr) .

- Comparison: The additional methyl groups at the 1- and 3-positions complicate stereochemical outcomes and reduce reaction yields compared to the monosubstituted 4-methyl derivative.

Methyl 5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate

- Key Features : Combines hydroxyl, ketone, ester, and chloro substituents.

- Synthesis : Achieved via Friedel-Crafts acylation, Dieckmann cyclization, and asymmetric oxidation .

- Applications : The multifunctional structure is tailored for pharmaceutical intermediates, contrasting with the simpler 4-methyl derivative’s role in basic research.

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings

- Stereochemical Challenges: Diastereomeric derivatives (e.g., 1,3-dimethyl variants) exhibit lower synthetic yields due to competing pathways, highlighting the advantage of monosubstituted analogs like this compound in streamlined syntheses .

- Functional Group Impact: Amino-substituted derivatives show enhanced utility in medicinal chemistry compared to hydroxylated counterparts, as seen in GPR40 agonist development .

- Environmental Behavior: 4-Methyl-2,3-dihydro-1H-indene (non-hydroxylated analog) exhibits distinct emission kinetics in environmental studies, underscoring the hydroxyl group’s role in volatility reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.